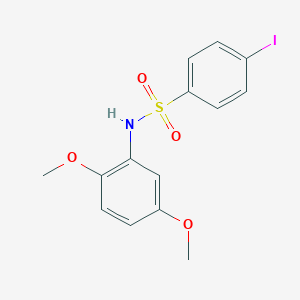
N-(2,5-dimethoxyphenyl)-4-iodobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-4-iodobenzenesulfonamide, commonly known as DIPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DIPEB is a sulfonamide derivative that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of DIPEB is not fully understood, but it is believed to act as an antagonist for the 5-HT2A and sigma-1 receptors. It has also been shown to bind to proteins containing free thiols, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects
DIPEB has been shown to have no significant effects on the cardiovascular system or respiratory system. It has also been shown to have low toxicity in animal studies. However, further research is needed to fully understand the biochemical and physiological effects of DIPEB.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DIPEB is its high selectivity for the 5-HT2A and sigma-1 receptors, making it a useful tool for the imaging and study of these receptors. Additionally, its fluorescent properties make it a useful probe for the detection of thiols in biological samples. However, one limitation of DIPEB is its limited solubility in water, which may affect its use in certain experiments.
Orientations Futures
For the use of DIPEB in scientific research include the development of new synthesis methods to improve yield and purity, as well as the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of DIPEB.
Méthodes De Synthèse
The synthesis of DIPEB has been achieved through various methods, including the reaction of 4-iodobenzenesulfonyl chloride with 2,5-dimethoxyaniline in the presence of a base or through the reaction of 4-iodobenzenesulfonyl chloride with 2,5-dimethoxyaniline followed by the reaction with ammonia. These methods have resulted in the production of DIPEB with high yields and purity.
Applications De Recherche Scientifique
DIPEB has been used in various scientific research applications, including as a ligand for the imaging of serotonin 5-HT2A receptors in the brain. It has also been used as a radioligand for the imaging of sigma-1 receptors in the brain. Additionally, DIPEB has been used as a fluorescent probe for the detection of thiols in biological samples.
Propriétés
Formule moléculaire |
C14H14INO4S |
|---|---|
Poids moléculaire |
419.24 g/mol |
Nom IUPAC |
N-(2,5-dimethoxyphenyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C14H14INO4S/c1-19-11-5-8-14(20-2)13(9-11)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3 |
Clé InChI |
NWODJUKJHSULQK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)I |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B285832.png)
![N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285834.png)
![N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285837.png)

![5-(2-chlorophenyl)-N-[4-(2-phenylvinyl)phenyl]-2-furamide](/img/structure/B285839.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide](/img/structure/B285843.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide](/img/structure/B285844.png)
![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B285846.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)

![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)


